
9,10-Anthracenedione, 1-hydroxy-3-methyl-8-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and industrial applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate anthraquinone precursors.
Reaction Conditions: The compound is synthesized through a series of reactions including hydroxylation, isopropoxylation, and methylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have distinct properties and applications.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups, leading to the formation of new derivatives with potentially enhanced biological activities.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Applications De Recherche Scientifique
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: It modulates key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit topoisomerases, enzymes crucial for DNA replication, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE can be compared with other anthraquinone derivatives such as:
1-Hydroxy-8-methoxy-3-methyl-9,10-anthraquinone: This compound has similar structural features but differs in its methoxy group, which may influence its biological activity and chemical reactivity.
1,6-Dihydroxy-8-methoxy-3-methylanthracene-9,10-dione: Another derivative with hydroxyl groups at different positions, affecting its solubility and interaction with biological targets.
1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: This compound has additional hydroxyl groups and a hydroxyethyl group, which may enhance its biological activities.
Propriétés
Numéro CAS |
919114-36-6 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-hydroxy-3-methyl-8-propan-2-yloxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-9(2)22-14-6-4-5-11-16(14)18(21)15-12(17(11)20)7-10(3)8-13(15)19/h4-9,19H,1-3H3 |
Clé InChI |
UKYYOTIILAAQLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
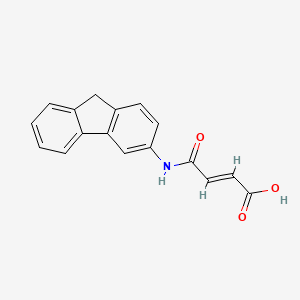
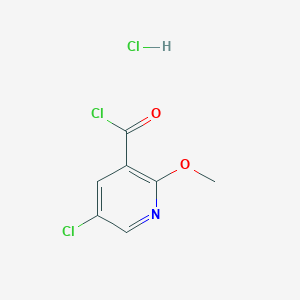
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

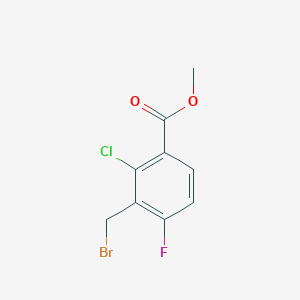
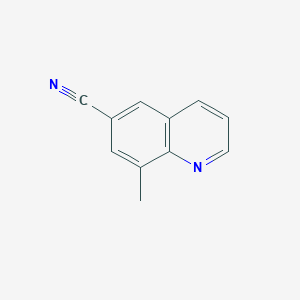
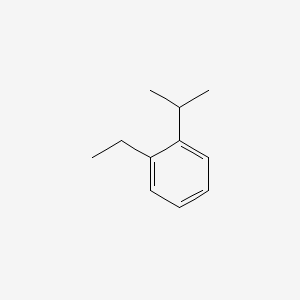
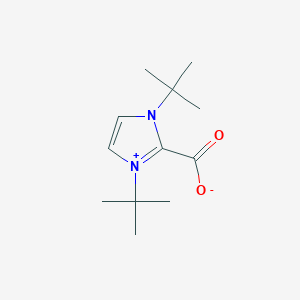
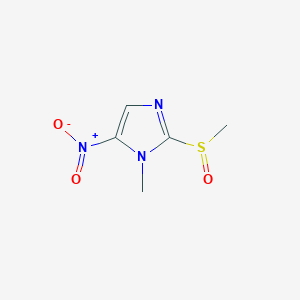
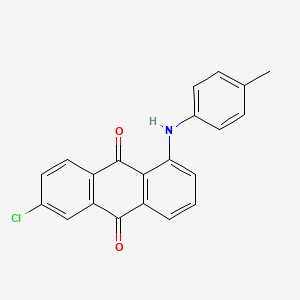
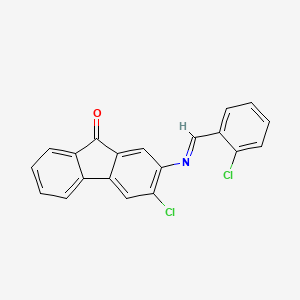
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

